Cas no 76216-72-3 (Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI))

Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) 化学的及び物理的性質
名前と識別子
-
- Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI)
- 2-Bromo-5-nitrothiopheneanion radical
- 2-BROMO-5-NITROTHIOPHENE
- 5-BROMO-2-NITROTHIOPHENE
- EN300-50349
- AMY20173
- SCHEMBL721463
- SY003503
- 76216-72-3
- A806341
- W-200100
- AKOS005255443
- NS00024179
- FT-0691575
- NSC 511505
- MFCD00022493
- 5-bromo-2-nitro-thiophene
- 2-Bromo-5-nitro-thiophene
- FD7097
- CS-W002127
- NSC511505
- DTXSID50157275
- Z600427368
- Thiophene, 2-bromo-5-nitro-
- NSC-511505
- 2-Bromo-5-nitrothiophene, 97%
- PS-3267
- SY286147
- EINECS 236-155-8
- FT-0611501
- 13195-50-1
- GEO-00528
- A847109
-
- MDL: MFCD00022493
- インチ: InChI=1S/C4H2BrNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H
- InChIKey: ZPNFMDYBAQDFDY-UHFFFAOYSA-N
- SMILES: C1=C(SC(=C1)Br)[N+](=O)[O-]
計算された属性
- 精确分子量: 206.899
- 同位素质量: 206.899
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 74.1A^2
Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K07187-1g |
2-bromo-5-nitrothiophene |
76216-72-3 | >95% | 1g |
$650 | 2025-03-03 | |
eNovation Chemicals LLC | K07187-5g |
2-bromo-5-nitrothiophene |
76216-72-3 | >95% | 5g |
$2500 | 2024-05-23 | |
eNovation Chemicals LLC | K07187-5g |
2-bromo-5-nitrothiophene |
76216-72-3 | >95% | 5g |
$2500 | 2025-03-03 | |
eNovation Chemicals LLC | K07187-1g |
2-bromo-5-nitrothiophene |
76216-72-3 | >95% | 1g |
$650 | 2024-05-23 | |
eNovation Chemicals LLC | K07187-1g |
2-bromo-5-nitrothiophene |
76216-72-3 | >95% | 1g |
$650 | 2025-02-19 | |
eNovation Chemicals LLC | K07187-5g |
2-bromo-5-nitrothiophene |
76216-72-3 | >95% | 5g |
$2500 | 2025-02-19 |
Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) 関連文献
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1. Meisenheimer-type adducts from thiophene derivatives. Part 4. Reaction of sodium methoxide with 2-methoxy-5-methyl-3-nitrothiophene in methanolGiovanni Consiglio,Caterina Arnone,Fiammetta Ferroni,Renato Noto,Fernando Sancassan J. Chem. Soc. Perkin Trans. 2 1988 1169
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C. Boga,G. Micheletti,S. Cino,S. Fazzini,L. Forlani,N. Zanna,D. Spinelli Org. Biomol. Chem. 2016 14 4267
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3. Quadratic non-linear optical properties of some donor–acceptor substituted thiophenesMichael G. Hutchings,Ian Ferguson,David J. McGeein,John O. Morley,Joseph Zyss,Isabelle Ledoux J. Chem. Soc. Perkin Trans. 2 1995 171
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Nezire Saygili,Andrei S. Batsanov,Martin R. Bryce Org. Biomol. Chem. 2004 2 852
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5. Ketene dithioacetal as a π-electron donor in second-order nonlinear optical chromophoresVaranosi Pushkara Rao,Y. M. Cai,Alex K-Y. Jen J. Chem. Soc. Chem. Commun. 1994 1689
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6. Optimization of thermal stability and second-order nonlinear optical properties of thiophene derived chromophoresAlex K-Y. Jen,Varanasi Pushkara Rao,Kevin J. Drost,King Y. Wong,Michael P. Cava J. Chem. Soc. Chem. Commun. 1994 2057
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7. Secondary steric effects in piperidinodebromination of some 2-bromo-4-R-5-nitrothiophene-3-carboxamides in methanolGiovanni Consiglio,Caterina Arnone,Domenico Spinelli,Renato Noto,Vincenzo Frenna,Salvatore Fisichella,Francesco Agatino Bottino J. Chem. Soc. Perkin Trans. 2 1985 523
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8. Quadratic non-linear optical properties of some donor–acceptor substituted thiophenesMichael G. Hutchings,Ian Ferguson,David J. McGeein,John O. Morley,Joseph Zyss,Isabelle Ledoux J. Chem. Soc. Perkin Trans. 2 1995 171
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John O. Morley,Thomas P. Matthews Org. Biomol. Chem. 2006 4 359
Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI)に関する追加情報
Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI): A Comprehensive Overview in Modern Chemical Research
Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) is a compound of significant interest in the field of organic synthesis and pharmaceutical chemistry. This review aims to provide a detailed exploration of its chemical properties, synthetic pathways, and emerging applications, particularly in the context of contemporary research advancements.
The molecular structure of Thiophene,2-bromo-5-nitro- features a thiophene ring substituted with both a bromine atom at the 2-position and a nitro group at the 5-position. The presence of these functional groups makes it a versatile intermediate in the synthesis of more complex molecules. The radical ion form (1-), indicated by the (9CI) notation, suggests that the compound exists in a charged state, which can influence its reactivity and utility in various chemical processes.
In recent years, there has been growing interest in the use of nitro-substituted heterocycles in medicinal chemistry due to their potential as bioactive scaffolds. The nitro group in Thiophene,2-bromo-5-nitro- can be further functionalized through reduction to an amine or through metal-catalyzed coupling reactions, providing access to a wide range of derivatives with tailored properties.
The bromine atom at the 2-position serves as a handle for cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many pharmaceuticals. The combination of bromine and nitro groups on the thiophene ring allows for orthogonal functionalization strategies, enabling chemists to design molecules with precise structural motifs.
One of the most compelling aspects of Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) is its role in the development of novel materials. Thiophene derivatives are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the nitro group can modulate the electronic properties of the thiophene ring, making it an attractive component for designing advanced materials with enhanced performance.
Recent studies have highlighted the utility of this compound in catalysis. The radical ion form can participate in redox reactions, making it a potential candidate for use in asymmetric synthesis or as a mediator in polymerization reactions. The ability to generate and manipulate radical species is crucial for many synthetic transformations, and Thiophene,2-bromo-5-nitro- offers a unique platform for exploring these possibilities.
The pharmaceutical industry has also shown interest in thiophene derivatives due to their biological activity. For instance, certain thiophene-based compounds have been investigated for their antimicrobial and anti-inflammatory properties. The structural features of Thiophene,2-bromo-5-nitro-, including the nitro and bromine substituents, can be leveraged to develop new drugs by modifying existing pharmacophores or by creating entirely novel molecular architectures.
In conclusion, Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) represents a fascinating compound with diverse applications across multiple domains of chemical research. Its unique structural features and reactivity make it a valuable tool for synthetic chemists, materials scientists, and pharmaceutical researchers alike. As our understanding of its properties continues to evolve, we can anticipate even more innovative uses emerging from this versatile molecule.
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